

# Spectroscopic Data Guide: 5-Chloro-2-methoxypyridine Derivatives

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## Compound of Interest

Compound Name:	5-chloro-2-methoxypyridine-4-sulfinic acid
CAS No.:	2225146-72-3
Cat. No.:	B6604058

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Target Compound: 5-Chloro-2-methoxypyridine CAS: 13473-01-3 Formula: C<sub>6</sub>H<sub>6</sub>ClNO MW: 143.57 g/mol

## Executive Summary: The Regioisomer Challenge

In the synthesis of chloromethoxypyridines, the primary challenge is regioisomer differentiation. Nucleophilic aromatic substitution (

) on 2,5-dichloropyridine typically yields the 2-methoxy derivative (Target), but conditions can occasionally lead to mixtures or misidentified starting materials.

- Target (5-Cl-2-OMe): The methoxy group is at position 2 (adjacent to Nitrogen).
- Isomer (2-Cl-5-OMe): The methoxy group is at position 5 (meta to Nitrogen).

Differentiation Strategy: The most reliable indicator is the

NMR chemical shift of the H-3 proton. In the target compound, H-3 is ortho to the electron-donating methoxy group, causing a distinct upfield shift (

ppm). In the isomer, H-3 is ortho to the electron-withdrawing chlorine, appearing downfield ( ppm).

## Comparative Spectroscopic Data

### A. Nuclear Magnetic Resonance ( NMR)

Solvent:

, 400 MHz. Reference: TMS (

0.00).

Proton Position	5-Chloro-2-methoxypyridine (Target)	2-Chloro-5-methoxypyridine (Isomer)	2-Methoxypyridine (Reference)
H-3 (to N)	6.75 ppm (d)	7.24 ppm (d)	6.72 ppm (d)
H-4 (to N)	7.55 ppm (dd)	7.20 - 7.30 ppm (dd)	7.50 ppm (ddd)
H-5 (to N)	Substituted (Cl)	3.85 ppm (OMe)	6.81 ppm (ddd)
H-6 (to N)	8.15 ppm (d)	8.04 ppm (d)	8.15 ppm (ddd)
-OCH <sub>3</sub>	3.92 ppm (s)	3.85 ppm (s)	3.92 ppm (s)

Key Diagnostic Signals:

- H-3 Shielding: The doublet at ~6.75 ppm confirms the methoxy group is at position 2. If this doublet moves to ~7.24 ppm, you have the 2-chloro-5-methoxy isomer.
- Coupling Constants ( ):

- Target:

(Ortho),

(Meta).

- Isomer:

,

.

## B. Mass Spectrometry (GC-MS / EI)

The chlorine isotope pattern is the primary validation tool for the molecular formula.

- Molecular Ion (  
):  $m/z$  143.0 (calculated).
- Observed Peaks:
  - $m/z$  143 (100%): Base peak (  
isotope).
  - $m/z$  145 (32%): M+2 peak (  
isotope).
- Fragmentation:
  - $m/z$  113/115: Loss of formaldehyde (  
) from the methoxy group (characteristic of 2-methoxypyridines).
  - $m/z$  78: Loss of  
and  
(Pyridyne fragment).

## C. Infrared Spectroscopy (FT-IR)

Method: Neat oil (ATR).

Functional Group	Wavenumber ( )	Assignment
C-H (Aromatic)	3050 - 3010	Weak, sharp
C-H (Methyl)	2980, 2945	C-H stretch of
C=N (Ring)	1585, 1470	Pyridine ring breathing
C-O-C (Ether)	1240 - 1260	Aryl alkyl ether stretch (Strong)
C-Cl	1090 - 1110	Aryl chloride stretch

## Experimental Protocols

### Protocol A: Synthesis of 5-Chloro-2-methoxypyridine

Objective: To generate the target compound from 2,5-dichloropyridine via nucleophilic substitution.

Reagents:

- 2,5-Dichloropyridine (10.0 g, 67.6 mmol)
- Sodium Methoxide (NaOMe), 25% wt in Methanol (16.0 mL, ~74 mmol)
- Methanol (anhydrous, 50 mL)

Step-by-Step Workflow:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under atmosphere.

- Addition: Dissolve 2,5-dichloropyridine in anhydrous methanol. Add the NaOMe solution dropwise over 10 minutes.
- Reaction: Heat the mixture to reflux ( ) for 16–18 hours.
  - Monitoring: Check via TLC (Hexane:EtOAc 9:1). Starting material ( ) should disappear; Product ( ) will appear.
- Quench: Cool to room temperature. Concentrate under reduced pressure to remove methanol.
- Workup: Resuspend the residue in (50 mL) and water (50 mL). Separate layers. Extract aqueous layer with (2 x 30 mL).
- Drying: Wash combined organics with brine, dry over , and concentrate.
- Purification: Distill under reduced pressure (bp 102°C at 18 mmHg) or use flash column chromatography (0-5% EtOAc in Hexanes).
  - Expected Yield: 6.30 g (65%).
  - Appearance: Colorless oil.[2]

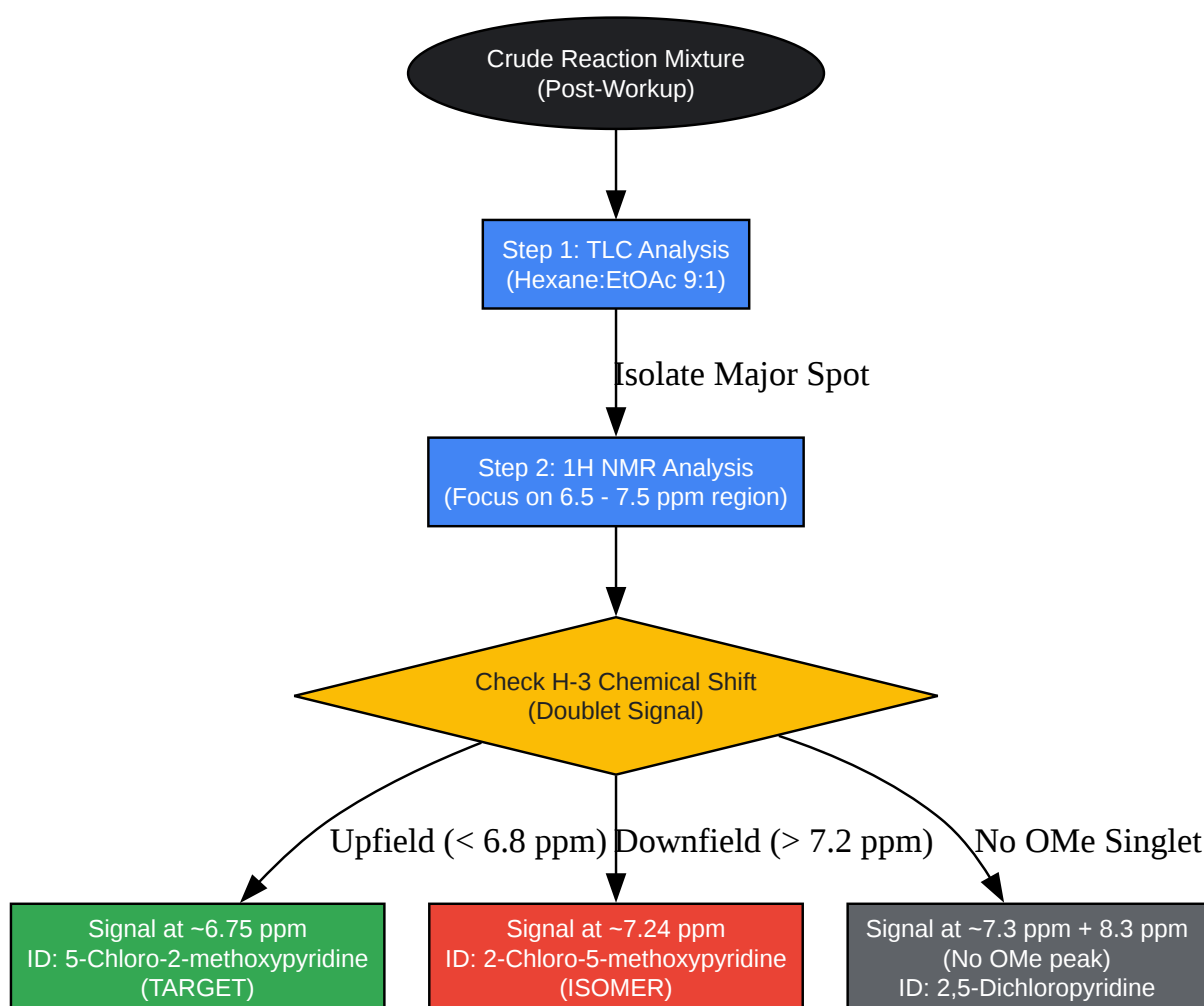
## Protocol B: Sample Preparation for NMR

- Mass: Weigh 10–15 mg of the purified oil.
- Solvent: Add 0.6 mL of (containing 0.03% TMS).

- Filtration: If the solution is cloudy (salt residue), filter through a small plug of cotton wool into the NMR tube.
- Acquisition: Run standard proton sequence (16 scans, 1s relaxation delay).

## Logical Identification Workflow

The following diagram illustrates the decision process for identifying the correct isomer from a crude reaction mixture.



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Figure 1: Decision tree for the spectroscopic differentiation of chloromethoxypyridine regioisomers.

## References

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